Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-
Description
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- (hereafter referred to as the target compound) is a benzonitrile derivative featuring a pyrimidinyl group at the 4-position of the benzene ring, substituted with a trans-4-heptylcyclohexyl chain. This structure combines aromatic, heterocyclic, and aliphatic components, making it relevant for applications in liquid crystal materials, pharmaceuticals, and organic synthesis. The trans configuration of the cyclohexyl chain and the heptyl substituent influence its molecular packing, solubility, and thermal stability .
Properties
CAS No. |
72785-10-5 |
|---|---|
Molecular Formula |
C24H31N3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[5-(4-heptylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C24H31N3/c1-2-3-4-5-6-7-19-8-12-21(13-9-19)23-17-26-24(27-18-23)22-14-10-20(16-25)11-15-22/h10-11,14-15,17-19,21H,2-9,12-13H2,1H3 |
InChI Key |
VJMNQADPCKONIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the trans-4-Heptylcyclohexyl Intermediate
The trans-4-heptylcyclohexyl substituent is typically prepared by alkylation of cyclohexanone derivatives or via catalytic hydrogenation of corresponding cyclohexene precursors bearing a heptyl side chain. The trans configuration is ensured by stereoselective hydrogenation or resolution techniques.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of cyclohexanone | Heptyl halide, base (e.g., NaH, KOH) | Yields 4-heptylcyclohexanone |
| Stereoselective reduction | Catalytic hydrogenation (Pd/C, H2) | Produces trans-4-heptylcyclohexanol |
| Conversion to cyclohexyl | Dehydration and further reduction | Final trans-4-heptylcyclohexyl derivative |
This intermediate is crucial for subsequent coupling reactions.
Construction of the Pyrimidine Ring
The pyrimidine heterocycle is synthesized via classical condensation reactions involving β-dicarbonyl compounds or amidines with appropriate nitrile or amidine precursors.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | β-Dicarbonyl compound + amidine | Forms 2-substituted pyrimidine core |
| Functionalization | Nucleophilic substitution or cross-coupling | Introduces substituents at 5-position |
The pyrimidine ring is functionalized at the 5-position to allow attachment of the trans-4-heptylcyclohexyl group, often via cross-coupling reactions such as Suzuki or Stille coupling.
Coupling of the Pyrimidine to Benzonitrile
The key step involves coupling the 2-position of the pyrimidine ring to the 4-position of benzonitrile. This is typically achieved via palladium-catalyzed cross-coupling reactions.
| Method | Conditions | Outcome |
|---|---|---|
| Suzuki Coupling | Arylboronic acid + aryl halide, Pd catalyst, base | Formation of C-C bond linking pyrimidine to benzonitrile |
| Stille Coupling | Organostannane + aryl halide, Pd catalyst | Alternative method for C-C bond formation |
The benzonitrile moiety is usually introduced as a 4-halobenzonitrile derivative, which undergoes coupling with the 2-pyrimidinyl intermediate bearing the trans-4-heptylcyclohexyl substituent.
Purification and Characterization
After synthesis, the compound is purified by recrystallization or chromatographic methods, such as silica gel column chromatography using appropriate solvent systems (e.g., dichloromethane/petroleum ether mixtures). Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
- Mass Spectrometry (MS)
- Elemental Analysis
- X-ray Crystallography (for structural confirmation)
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Alkylation and reduction | Cyclohexanone + Heptyl halide | Base, Pd/C hydrogenation | trans-4-Heptylcyclohexyl intermediate |
| 2 | Pyrimidine ring synthesis | β-Dicarbonyl compound + amidine | Acid/base catalysis | 2-substituted pyrimidine |
| 3 | Cross-coupling | 2-pyrimidinyl intermediate + 4-halobenzonitrile | Pd catalyst, base, solvent | Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- |
| 4 | Purification | Crude product | Chromatography, recrystallization | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrimidine ring is often involved in hydrogen bonding and π-π interactions, which play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl-Alkyl Benzonitrile Derivatives
Compounds with cyclohexyl-alkyl substituents on benzonitrile are common in liquid crystal research. Key examples include:
Key Differences :
- Chain Length : The target compound’s heptyl chain (C₇H₁₅) provides greater hydrophobicity and steric bulk compared to pentyl (C₅H₁₁) or propyl (C₃H₇) chains. This may enhance thermal stability in mesophases but reduce solubility in polar solvents.
- Aromatic Core : Unlike simpler benzonitriles, the pyrimidinyl group in the target compound introduces a nitrogen-rich heterocycle, altering electronic properties (e.g., dipole moment, π-π interactions) .
Pyrimidinyl-Substituted Benzonitriles
Pyrimidinyl-substituted analogs highlight the role of heterocyclic groups:
Key Differences :
- Heterocycle Type: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Substituent Effects : The trifluoromethyl group in CAS 892501-99-4 increases electronegativity and oxidative stability compared to the target compound’s alkyl chain .
Dihydropyrimidine-Carbonitrile Derivatives
Compounds like those in share a carbonitrile group but differ in core structure:
Key Differences :
- Saturation : The target compound’s fully aromatic pyrimidine ring contrasts with the dihydropyrimidine core in compounds, affecting conjugation and reactivity.
- Substituents : The target lacks sulfur-containing (benzylthio) or methoxy groups, which are critical for the solubility and bioactivity of compounds .
Biological Activity
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is a compound of interest due to its potential biological activity and applications in various fields, including pharmacology. This article provides a detailed overview of its biological properties, including toxicity studies, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H21N3
- Molecular Weight : 279.387 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Toxicity Studies
-
Toxicity to Tetrahymena pyriformis :
A significant study evaluated the toxicity of various benzonitriles, including the compound , against the ciliate Tetrahymena pyriformis. The results indicated that different substituents on the benzonitrile structure influenced toxicity levels and mechanisms. For instance: The quantitative structure-activity relationship (QSAR) analysis revealed that hydrophobicity and reactivity descriptors are crucial for predicting toxicity .
| Compound | Toxicity (ppm) | Mechanism of Action |
|---|---|---|
| Benzonitrile | 10 | Non-polar narcotic |
| Nitro-substituted | 1 | Specific mechanism |
- Aquatic Toxicity :
Additional unpublished reports indicated that various benzonitriles displayed acute toxicity to fish species at concentrations as low as 1 ppm. This suggests potential environmental hazards associated with these compounds .
Structure-Activity Relationships (SAR)
The SAR studies conducted on benzonitriles have highlighted several key findings:
- Hydrophobicity : Compounds with higher hydrophobic characteristics tend to exhibit increased toxicity.
- Substituent Effects : The nature of substituents significantly alters the biological activity, with specific groups enhancing or diminishing toxicity.
The following table summarizes some relevant findings from SAR analyses:
| Substituent | Activity Type | Effect on Toxicity |
|---|---|---|
| Halogenated | Non-polar narcotic | Moderate |
| Polar groups | Polar narcotic | High |
| Nitro/Aldehyde | Specific mechanism | Very high |
Case Studies
-
Case Study on Environmental Impact :
A study assessing the impact of benzonitriles on aquatic ecosystems demonstrated that exposure to certain concentrations led to significant mortality rates in fish species. This highlights the importance of understanding the ecological implications of such compounds . -
Pharmacological Potential :
Research into similar compounds suggests potential pharmacological applications, particularly in developing agents that target specific biological pathways. However, further studies are required to elucidate the exact mechanisms and therapeutic windows for these compounds.
Q & A
Q. What are the recommended synthetic routes for preparing Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-?
The synthesis of pyrimidine-linked benzonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-aminobenzonitrile with a halogenated pyrimidine derivative (e.g., 2-chloropyrimidine) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMSO or DMF at 80–100°C for 6–12 hours .
- Step 2: Introduce the trans-4-heptylcyclohexyl moiety via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of the cyclohexyl group in THF/water at reflux .
Key Characterization: Validate purity via melting point analysis (expected range: 180–220°C) and confirm structure using ¹H/¹³C NMR, IR (nitrile stretch: ~2220 cm⁻¹), and HRMS (e.g., m/z calculated for C₂₅H₃₁N₃: 373.25) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Approach:
- X-ray Crystallography: Resolve the trans-configuration of the cyclohexyl group and pyrimidine substitution pattern (e.g., bond angles and torsion angles) .
- Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and nitrile absence (no proton signal).
- IR: Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .
- Computational Chemistry: Use DFT (e.g., B3LYP/6-31G*) to model electronic properties, such as HOMO-LUMO gaps, to predict reactivity in cross-coupling reactions .
Q. What safety precautions are critical when handling this compound?
Hazard Mitigation:
- GHS Hazards: Skin/eye irritation (Category 2), respiratory irritation (Category 3) .
- Handling: Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust formation.
- Storage: Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- Decomposition Risks: Thermal decomposition releases toxic gases (HCN, NOx, CO) .
Advanced Research Questions
Q. How does the trans-4-heptylcyclohexyl group influence the compound’s mesomorphic behavior in liquid crystal applications?
Experimental Design:
- DSC Analysis: Measure phase transitions (e.g., nematic-to-isotropic) and compare with analogs (e.g., shorter alkyl chains).
- Polarized Optical Microscopy (POM): Observe texture changes (e.g., schlieren patterns) to confirm liquid crystalline phases .
- Structural Insights: The trans-cyclohexyl group enhances rigidity, while the heptyl chain promotes fluidity, balancing mesophase stability .
Q. What catalytic systems are effective for hydrogenating the nitrile group without degrading the pyrimidine ring?
Mechanistic Study:
- Catalyst Screening: Test Pd/C, Raney Ni, or homogeneous catalysts (e.g., Shvo’s catalyst) in H₂ atmosphere (1–10 bar) at 50–100°C .
- Selectivity Challenges: Strong adsorption of intermediates (e.g., benzylamine) may deactivate Pd catalysts; pre-treat catalysts with HCOOH–NEt₃ to mitigate poisoning .
- Monitoring: Track conversion via GC-MS and intermediates using in situ FTIR.
Q. How do substituents on the pyrimidine ring affect the compound’s bioactivity?
Structure-Activity Relationship (SAR) Study:
- Analog Synthesis: Replace the heptylcyclohexyl group with electron-withdrawing (e.g., -Br, -Cl) or donating (-OCH₃) groups .
- Bioassays: Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and cellular uptake (fluorescence tagging) .
- Data Interpretation: Correlate logP values (from HPLC) with membrane permeability trends .
Q. What analytical methods resolve contradictions in reported melting points for structurally similar derivatives?
Contradiction Analysis:
Q. Can computational models predict the compound’s stability under acidic/basic conditions?
Methodology:
- In Silico Prediction: Use molecular dynamics (MD) simulations to assess hydrolysis susceptibility of the nitrile group at pH 1–14.
- Experimental Validation: Conduct stress testing in HCl/NaOH (0.1–1 M) at 25–60°C, monitoring degradation via LC-MS .
- Key Findings: Nitriles hydrolyze to amides/carboxylic acids under strong acids/bases; stabilize with buffered solvents (pH 6–8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
